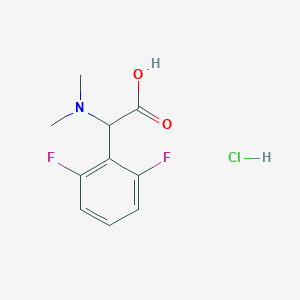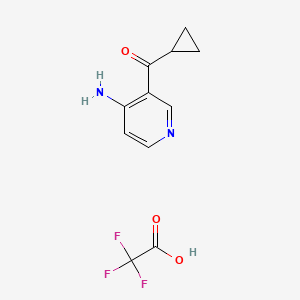
3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid
Vue d'ensemble
Description
3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid (3CPyTA) is an organic compound with an interesting and complex structure. It has a wide range of applications in the scientific and research fields, and has been used for many years for a variety of purposes. In
Applications De Recherche Scientifique
3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid is widely used in scientific research for a variety of purposes. It is used as a catalyst in a number of organic reactions, such as the synthesis of polycyclic compounds and the synthesis of heterocyclic compounds. It is also used in the synthesis of polymers and in the production of pharmaceuticals. Additionally, 3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid has been used in the synthesis of peptides and proteins, as well as in the synthesis of DNA and RNA.
Mécanisme D'action
The mechanism of action of 3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid is complex and not fully understood. It is believed to act as a catalyst in organic reactions by facilitating the formation of covalent bonds between reactants. It is also believed to act as a proton acceptor, allowing for the formation of hydrogen bonds between reactants. Additionally, it is thought to act as an electron donor, allowing for the formation of cationic species.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid are not well understood. However, it has been shown to have antimicrobial activity against a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, it has been shown to have anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and has a low vapor pressure, making it safe to use in lab settings. However, it is also important to consider the limitations of 3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid. It is not soluble in organic solvents, and it is also not very soluble in aqueous solutions. Additionally, it is sensitive to light and heat, and can decompose if not stored properly.
Orientations Futures
There are many potential future directions for research involving 3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid. One potential direction is to further explore its antimicrobial activity, as well as its anti-inflammatory effects. Additionally, further research could be done to explore its potential applications in the synthesis of pharmaceuticals, as well as its potential applications in the synthesis of peptides and proteins. Additionally, further research could be done to explore its potential applications in the synthesis of DNA and RNA. Finally, further research could be done to explore its potential applications in the production of polymers.
Propriétés
IUPAC Name |
(4-aminopyridin-3-yl)-cyclopropylmethanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.C2HF3O2/c10-8-3-4-11-5-7(8)9(12)6-1-2-6;3-2(4,5)1(6)7/h3-6H,1-2H2,(H2,10,11);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDDTLPJXDRDOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C=CN=C2)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



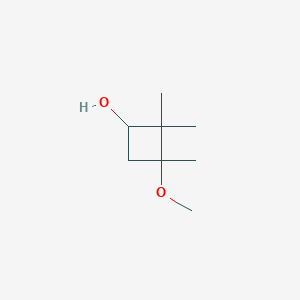
![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride](/img/structure/B1431787.png)
![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B1431789.png)
![2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid](/img/structure/B1431790.png)
![Ethyl 2,6-dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylate](/img/structure/B1431791.png)
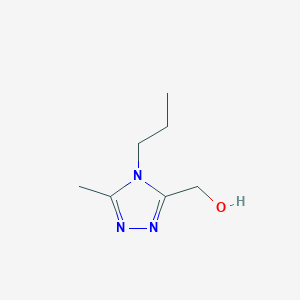
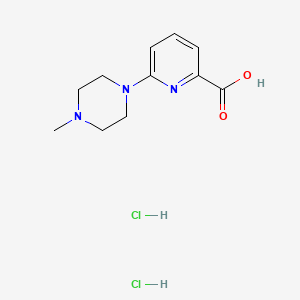
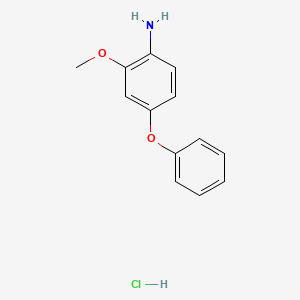
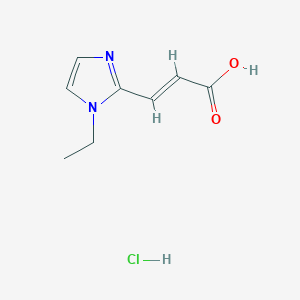
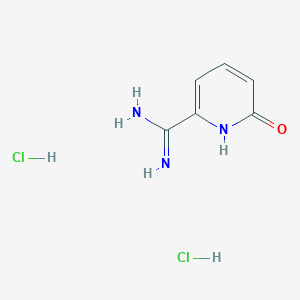
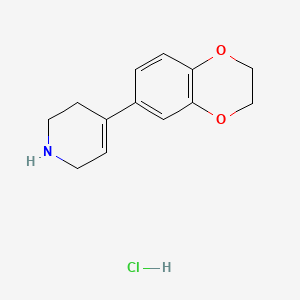
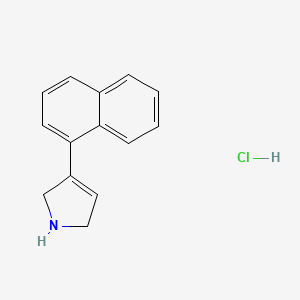
![1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1431808.png)
